molecular formula C8H15N B14628482 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane CAS No. 57302-47-3

1,6-Dimethyl-7-azabicyclo[4.1.0]heptane

Cat. No.: B14628482
CAS No.: 57302-47-3
M. Wt: 125.21 g/mol
InChI Key: VZHYHLRQUNHRJV-UHFFFAOYSA-N
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Description

1,6-Dimethyl-7-azabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,6-dimethylcyclohexene with aziridine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated compounds, alkylated amines.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The nitrogen atom in the ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethyl-7-azabicyclo[4.1.0]heptane is unique due to the presence of both dimethyl groups and a nitrogen atom within its bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

57302-47-3

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1,6-dimethyl-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H15N/c1-7-5-3-4-6-8(7,2)9-7/h9H,3-6H2,1-2H3

InChI Key

VZHYHLRQUNHRJV-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1(N2)C

Origin of Product

United States

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